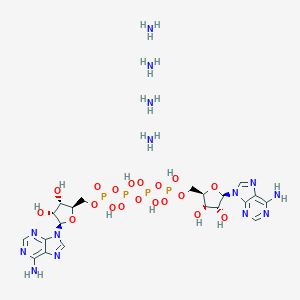

5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt

Übersicht

Beschreibung

Adenosine 5’-tetraphosphate, also known as Ap4 or ATPP, is a nucleotide . It is produced from ATP and triphosphate (P3) through the action of acetyl—CoA synthetase . Acetyl—CoA synthetase also produces adenosine 5’-pentaphosphate through the reaction of ADP and tetraphosphate (P4) .

Synthesis Analysis

The synthesis of Adenosine 5’-tetraphosphate is carried out by the enzyme acetyl—CoA synthetase . This enzyme catalyzes the reaction of ATP and triphosphate (P3) to produce ATPP . Additionally, acetyl—CoA synthetase also produces adenosine 5’-pentaphosphate through the reaction of ADP and tetraphosphate (P4) .Molecular Structure Analysis

The molecular formula of Adenosine 5’-tetraphosphate is C10H17N5O16P4 . The molecular weight is 587.160 g·mol−1 . The systematic IUPAC name is O1 - { [ (2 R ,3 S ,4 R ,5 R )-5- (6-Amino-9 H -purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl} pentahydrogen tetraphosphate .Chemical Reactions Analysis

Adenosine 5’-tetraphosphate is produced from ATP and triphosphate (P3) through the action of acetyl—CoA synthetase . Acetyl—CoA synthetase also produces adenosine 5’-pentaphosphate through the reaction of ADP and tetraphosphate (P4) .Physical And Chemical Properties Analysis

Adenosine 5’-tetraphosphate has a molar mass of 587.160 g·mol−1 . The chemical formula is C10H17N5O16P4 .Wissenschaftliche Forschungsanwendungen

Energy Source for Cellular Processes

ATPP is a nucleotide produced from ATP and triphosphate (P3) through the action of acetyl—CoA synthetase . The hydrolysis of ATPP is of paramount importance as an energy source for cellular processes .

Substrate for Synthesis of Second Messengers

ATPP serves as a substrate for the synthesis of the second messengers cAMP (cyclic adenosine monophosphate) and cyclic-di-AMP .

Cofactor for Kinases

ATPP is utilized as a cofactor for kinases , enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates.

Post-translational Phosphorylation of Proteins

ATPP plays a pivotal role in the posttranslational phosphorylation of proteins , a process that modifies the functional properties of a protein by adding a phosphate group.

Physiological Roles in Mammals

ATPP has been found to play physiological roles in some mammals . For example, it is a constituent of aqueous humor in rabbits, where it was found to reduce the intraocular pressure .

Regulatory Role in Rat Aorta

ATPP has been suggested to play a regulatory role in rat aorta , potentially influencing vascular tone and blood pressure.

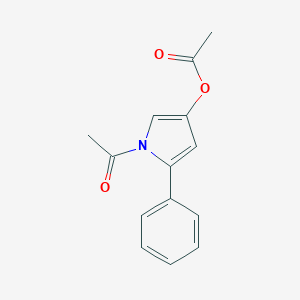

Fluorescence Imaging in Live Cells

A novel fluorogenic ATPP analog has been synthesized for live cell imaging . Upon enzymatic hydrolysis, the molecule displays an increase in fluorescence intensity, providing a readout of its turnover .

Visualization of Lysosome Distribution

The ATPP analog can be used to visualize the lysosome distribution profiles within live cells . This can provide valuable information regarding autophagic flux .

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Adenosine 5’-tetraphosphate (Ap4 or ATPP), is the acetyl-CoA synthetase . This enzyme plays a crucial role in the synthesis of acetyl-CoA, a key molecule in metabolism.

Mode of Action

ATPP interacts with its target, acetyl-CoA synthetase, by being produced from ATP and triphosphate (P3) through the action of this enzyme . This interaction results in changes in the enzyme’s activity and the subsequent production of adenosine 5’-pentaphosphate through the reaction of ADP and tetraphosphate (P4) .

Biochemical Pathways

The compound affects the biochemical pathway involving the synthesis of acetyl-CoA. Acetyl-CoA is a central molecule in metabolism, linking glycolysis and beta-oxidation to the citric acid cycle. The production of ATPP and adenosine 5’-pentaphosphate by acetyl-CoA synthetase may have downstream effects on these metabolic pathways .

Result of Action

For example, ATPP is a constituent of aqueous humor in rabbits, where it was found to reduce intraocular pressure . In rats, ATPP has been suggested to play a regulatory role in the aorta .

Action Environment

The action, efficacy, and stability of ATPP can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of ATPP. In alkaline solution, ATP rapidly decomposes to inorganic pyrophosphate and adenosine 5’-phosphate . Therefore, the environment in which ATPP is present can significantly impact its action and efficacy.

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N10O19P4.4H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);4*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBCSHRAXKIEQE-LKZCCGPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N14O19P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt | |

CAS RN |

102783-36-8 | |

| Record name | Adenosine, 5'-(pentahydrogen tetraphosphate), 5',5'-ester with adenosine, tetraammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.